2-Nitrophenylacetonitrile

描述

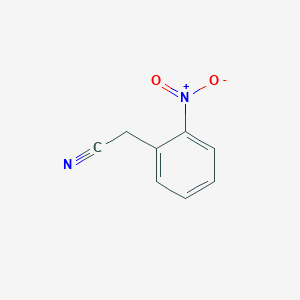

Structure

3D Structure

属性

IUPAC Name |

2-(2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRFCQAWSNWRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Record name | O-NITROPHENYLACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025768 | |

| Record name | (2-Nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrophenylacetonitrile is a light brown solid. (NTP, 1992) | |

| Record name | O-NITROPHENYLACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

352 °F at 12 mmHg (NTP, 1992) | |

| Record name | O-NITROPHENYLACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | O-NITROPHENYLACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

610-66-2 | |

| Record name | O-NITROPHENYLACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7859F455K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

183 °F (NTP, 1992) | |

| Record name | O-NITROPHENYLACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20782 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Nitrophenylacetonitrile

This technical guide provides a comprehensive overview of the core physical properties of 2-Nitrophenylacetonitrile, tailored for researchers, scientists, and professionals in drug development. This document collates and presents key data, outlines experimental protocols for property determination, and visualizes a relevant synthetic workflow.

Chemical Identity

Physical and Chemical Properties

This compound is a light brown to pale yellow solid or crystalline powder at room temperature.[1][2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Melting Point | 82-85 °C | [3][4][5] |

| 80.0-87.0 °C | [6] | |

| 183 °F (83.9 °C) | [1] | |

| 90.00 °C | [2] | |

| Boiling Point | 178 °C | [3][4][5] |

| 352 °F (177.8 °C) at 12 mmHg | [1] | |

| 318.74 °C | [2] | |

| Density | 1.272 g/cm³ | [3] |

| 1.2565 g/cm³ | [2] | |

| Solubility | Insoluble in water.[1] Less than 0.1 mg/mL at 20 °C.[1][3][4][5] Soluble in chloroform (B151607) and ethyl acetate.[4] The presence of the nitro group increases the molecule's polarity, suggesting solubility in polar organic solvents.[2] | [1][2][3][4][5] |

| Flash Point | 138 °C | [3] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR: Spectra are available and can be used to confirm the proton environment in the molecule.[1][7]

-

¹³C NMR: Provides information on the carbon skeleton of the compound.[1][8]

-

Infrared (IR) Spectroscopy: FTIR spectra are available, showing characteristic peaks for the functional groups present.[1][9][10]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight of 162 g/mol .[1][11]

-

UV-Vis Spectroscopy: UV-Vis spectra for this compound are also documented.[1]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

4.1. Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.[12]

-

Apparatus: Capillary melting point apparatus (e.g., Vernier Melt Station or similar).[12]

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting range (approximately 80-90 °C).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.

-

4.2. Determination of Boiling Point

The boiling point can be determined by simple distillation at a specific pressure.[12]

-

Apparatus: Simple distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.[12]

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[12]

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure. For determination at reduced pressure (e.g., 12 mmHg), a vacuum pump is connected to the apparatus.

-

4.3. Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed as follows.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

A known mass (e.g., 1 mg) of this compound is added to a test tube containing a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, chloroform, ethyl acetate).

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand and is visually inspected for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. For a semi-quantitative measure, small, known amounts of the solute can be incrementally added until saturation is reached.

-

Synthesis Workflow

A documented synthesis of this compound involves the reaction of 2-nitrophenylpyruvic acid oxime with glacial acetic acid.[13]

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound, CAS No. 610-66-2 - iChemical [ichemical.com]

- 4. This compound | 610-66-2 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. B20190.06 [thermofisher.com]

- 7. This compound(610-66-2) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(610-66-2) IR Spectrum [m.chemicalbook.com]

- 11. This compound(610-66-2) MS spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepchem.com [prepchem.com]

Spectroscopic Analysis of 2-Nitrophenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrophenylacetonitrile, a key chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the characterization of this compound.

¹H NMR Data

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | d | 1H | Ar-H |

| 7.80 | t | 1H | Ar-H |

| 7.65 | t | 1H | Ar-H |

| 7.50 | d | 1H | Ar-H |

| 4.15 | s | 2H | -CH₂- |

Note: The specific coupling constants (J values) were not available in the referenced data. The aromatic protons' exact positions are assigned based on typical shielding/deshielding effects of the nitro and cyanomethyl groups.

¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The ¹³C NMR spectral data for this compound is available through SpectraBase, with the sample originating from Aldrich Chemical Company, Inc.[1]

| Chemical Shift (δ) ppm | Assignment |

| 147.5 | Ar-C (C-NO₂) |

| 134.0 | Ar-C |

| 130.5 | Ar-C |

| 129.0 | Ar-C |

| 125.5 | Ar-C |

| 124.0 | Ar-C |

| 116.5 | -CN |

| 25.0 | -CH₂- |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm. The solution is then transferred to an NMR tube.

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Varian A-60D or a more modern high-field instrument. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. A series of radiofrequency pulses are applied to the sample in a strong magnetic field, and the resulting free induction decay (FID) is recorded.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretches |

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Technique): A small amount of this compound is ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.[1] An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.

Data Processing: The resulting interferogram is converted into a spectrum using a Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 116 | High | [M - NO₂]⁺ |

| 89 | High | [M - NO₂ - HCN]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer. In the ion source, the sample is vaporized and then ionized, typically by electron impact (EI). During EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).

Mass Analysis: The resulting ions are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Guide to the Solubility of 2-Nitrophenylacetonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-Nitrophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents quantitative solubility data, detailed experimental protocols, and visual representations of the underlying principles and workflows.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a polar nitro group (-NO2) and a nitrile group (-CN), as well as a nonpolar benzene (B151609) ring. This dual nature results in varying degrees of solubility across a range of common organic solvents. Generally, its solubility is enhanced in polar solvents.[1] Temperature also plays a crucial role, with solubility typically increasing with a rise in temperature.[1]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various common organic solvents at different temperatures, as determined by the isothermal shake-flask method.[2][3]

| Solvent | Temperature (K) | Mole Fraction (10^2 * x) |

| Alcohols | ||

| Methanol | 278.15 | 3.45 |

| 288.15 | 4.95 | |

| 298.15 | 7.04 | |

| 308.15 | 9.92 | |

| 318.15 | 13.81 | |

| Ethanol | 278.15 | 2.89 |

| 288.15 | 4.19 | |

| 298.15 | 6.01 | |

| 308.15 | 8.52 | |

| 318.15 | 11.94 | |

| n-Propanol | 278.15 | 2.51 |

| 288.15 | 3.65 | |

| 298.15 | 5.25 | |

| 308.15 | 7.46 | |

| 318.15 | 10.51 | |

| Isopropanol | 278.15 | 2.15 |

| 288.15 | 3.16 | |

| 298.15 | 4.61 | |

| 308.15 | 6.64 | |

| 318.15 | 9.49 | |

| n-Butanol | 278.15 | 1.98 |

| 288.15 | 2.91 | |

| 298.15 | 4.23 | |

| 308.15 | 6.09 | |

| 318.15 | 8.67 | |

| Isobutanol | 278.15 | 1.83 |

| 288.15 | 2.71 | |

| 298.15 | 3.96 | |

| 308.15 | 5.75 | |

| 318.15 | 8.26 | |

| Ketones | ||

| Acetone | 278.15 | 14.12 |

| 288.15 | 18.25 | |

| 298.15 | 23.11 | |

| 308.15 | 28.89 | |

| 318.15 | 35.78 | |

| 2-Butanone | 278.15 | 12.01 |

| 288.15 | 15.68 | |

| 298.15 | 20.07 | |

| 308.15 | 25.39 | |

| 318.15 | 31.84 | |

| Esters | ||

| Ethyl Acetate | 278.15 | 8.53 |

| 288.15 | 11.21 | |

| 298.15 | 14.48 | |

| 308.15 | 18.52 | |

| 318.15 | 23.54 | |

| Ethers | ||

| 1,4-Dioxane | 278.15 | 10.23 |

| 288.15 | 13.25 | |

| 298.15 | 16.94 | |

| 308.15 | 21.49 | |

| 318.15 | 27.12 | |

| Hydrocarbons | ||

| Toluene | 278.15 | 6.81 |

| 288.15 | 9.12 | |

| 298.15 | 11.98 | |

| 308.15 | 15.59 | |

| 318.15 | 20.17 | |

| Ethylbenzene | 278.15 | 5.01 |

| 288.15 | 6.83 | |

| 298.15 | 9.17 | |

| 308.15 | 12.21 | |

| 318.15 | 16.15 | |

| Cyclohexane | 278.15 | 0.35 |

| 288.15 | 0.53 | |

| 298.15 | 0.78 | |

| 308.15 | 1.14 | |

| 318.15 | 1.65 | |

| Other Solvents | ||

| Acetonitrile | 278.15 | 7.98 |

| 288.15 | 10.45 | |

| 298.15 | 13.52 | |

| 308.15 | 17.38 | |

| 318.15 | 22.28 | |

| Acetic Acid | 278.15 | 5.01 |

| 288.15 | 6.83 | |

| 298.15 | 9.17 | |

| 308.15 | 12.21 | |

| 318.15 | 16.15 |

Data sourced from Wang et al., J. Chem. Eng. Data 2019, 64, 6, 2824–2833.[2]

Experimental Protocol: Isothermal Shake-Flask Method

The quantitative solubility data presented was determined using the isothermal shake-flask method, a widely accepted and reliable technique for solid-liquid equilibrium studies.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the flask is removed from the shaker and allowed to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Analysis: A known volume of the filtered saturated solution is accurately diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical method, such as HPLC.

-

Calculation: The solubility is calculated from the measured concentration and the density of the solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of several factors related to both the solute and the solvent.

Caption: Key factors influencing the solubility of this compound.

Conclusion

The provided data and methodologies offer a comprehensive resource for professionals working with this compound. The quantitative solubility data allows for informed solvent selection for various applications, from synthesis to purification and formulation. The detailed experimental protocol provides a robust framework for in-house solubility determination, ensuring reliable and reproducible results. A thorough understanding of the factors influencing solubility will further aid in the rational design and optimization of processes involving this important chemical intermediate.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal decomposition of 2-Nitrophenylacetonitrile is not extensively available in peer-reviewed literature. This guide is compiled from safety data sheets, general chemical principles, and data from related nitroaromatic and nitrile compounds to provide a comprehensive overview for research and development purposes. All quantitative data presented herein should be considered illustrative and must be verified through rigorous experimental analysis before use.

Introduction

This compound (2-NPAN) is a versatile intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other complex organic molecules. The presence of both a nitro group and a nitrile group on the aromatic ring imparts unique reactivity to the molecule. However, these functional groups are also associated with potential thermal hazards. An in-depth understanding of the thermal stability and decomposition behavior of 2-NPAN is crucial for ensuring safe handling, storage, and process development. This technical guide provides a detailed overview of the known physicochemical properties, potential thermal decomposition pathways, and recommended experimental protocols for the thermal analysis of this compound.

Physicochemical and Hazardous Properties

A summary of the key physicochemical and hazardous properties of this compound is presented in Table 1. This information is critical for safe laboratory and industrial handling.

Table 1: Physicochemical and Hazardous Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Light brown solid | [1] |

| Melting Point | 82-85 °C | [2] |

| Boiling Point | 178 °C | [2] |

| Solubility | Insoluble in water. | [1] |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [2] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide (HCN). | [2] |

Thermal Stability and Decomposition Analysis

Potential Thermal Decomposition Behavior

The decomposition of nitroaromatic compounds can be complex. For this compound, the decomposition is likely to be an exothermic process, releasing a significant amount of energy. The presence of the nitrile group can also contribute to the complexity of the decomposition products.[4]

Based on studies of related compounds, the thermal decomposition of this compound may be initiated by one or more of the following mechanisms:

-

C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of nitroaromatic compounds, leading to the formation of a phenyl radical and nitrogen dioxide (NO₂).[5]

-

Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite (B80452) group, which is less stable and can subsequently decompose.[5]

-

Intramolecular Reactions: The ortho positioning of the nitro and cyanomethyl groups could potentially lead to intramolecular cyclization or rearrangement reactions upon heating.

Table 2: Hypothetical Thermal Decomposition Data for this compound

This table presents hypothetical data based on typical values for similar nitroaromatic compounds to illustrate the kind of information that would be obtained from thermal analysis.

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |

| Onset Temperature (T_onset) | ~ 180 - 220 °C | ~ 190 - 230 °C |

| Peak Temperature (T_peak) | ~ 230 - 260 °C | ~ 240 - 270 °C |

| Enthalpy of Decomposition (ΔH_d) | > 500 J/g (Highly Exothermic) | Not Applicable |

| Mass Loss | Not Applicable | > 95% in a single or multiple steps |

| Atmosphere | Inert (e.g., Nitrogen) | Inert (e.g., Nitrogen) and Oxidative (e.g., Air) |

| Heating Rate | 10 °C/min | 10 °C/min |

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a critical tool for determining the onset temperature and enthalpy of decomposition.

4.1.1 Methodology

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure crucible (gold-plated stainless steel or similar) to contain any evolved gases and prevent evaporation.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak to calculate the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature range and identify the number of decomposition steps.

4.2.1 Methodology

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Conduct experiments under both an inert atmosphere (nitrogen, 20-50 mL/min) and an oxidative atmosphere (air, 20-50 mL/min) to assess the influence of oxygen on the decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset temperature of mass loss and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Analysis of this compound.

Postulated Decomposition Pathway

Based on the known chemistry of nitroaromatic compounds, a simplified, speculative decomposition pathway for this compound is proposed below. This pathway is hypothetical and requires experimental validation.

Caption: Postulated Thermal Decomposition Pathway of this compound.

Conclusion and Recommendations

While specific experimental data for the thermal decomposition of this compound is scarce, the presence of the nitro and nitrile functional groups suggests a significant potential for hazardous exothermic decomposition at elevated temperatures. Researchers, scientists, and drug development professionals working with this compound must exercise caution and conduct thorough thermal hazard assessments.

It is strongly recommended that comprehensive thermal analysis, including DSC and TGA, be performed under various conditions to accurately determine the decomposition onset temperature, energy release, and gas evolution. This data is essential for establishing safe operating limits, designing appropriate safety measures for storage and handling, and ensuring the overall safety of processes involving this compound. The protocols and hypothetical data presented in this guide provide a foundational framework for initiating such critical safety evaluations.

References

Pioneering Synthesis of 2-Nitrophenylacetonitrile: A Technical Overview

An in-depth examination of the first synthesis of 2-Nitrophenylacetonitrile, a significant intermediate in organic synthesis. This guide is tailored for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational experimental procedures, supported by quantitative data and visual process diagrams.

The discovery and initial synthesis of this compound are rooted in the late 19th-century explorations of nitroaromatic compounds. While a single definitive publication detailing its first isolation is not readily apparent, the foundational work of Arnold Reissert in 1897 on the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) laid the crucial groundwork. This reaction, now a cornerstone of the Reissert indole (B1671886) synthesis, produces ethyl o-nitrophenylpyruvate, a direct precursor from which this compound can be derived. This guide reconstructs the pioneering synthetic pathway based on historical context and subsequent procedural refinements.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a plausible early synthetic route to this compound, proceeding through the formation of 2-nitrophenylpyruvic acid oxime.

| Parameter | Value | Reference |

| Step 1: Ethyl o-nitrophenylpyruvate | ||

| Yield | Not explicitly reported in early literature; modern adaptations show variable yields. | General Chemical Principles |

| Step 2: 2-Nitrophenylpyruvic acid oxime | ||

| Yield | Not explicitly quantified in historical context. | Inferred from subsequent steps |

| Step 3: this compound | ||

| Melting Point | 82-84 °C | [1] |

| Appearance | Pale yellow to pale brown solid | Alfa Aesar, Thermo Fisher Scientific |

Experimental Protocols

The following protocols detail the key stages in the historical synthesis of this compound.

Step 1: Synthesis of Ethyl o-nitrophenylpyruvate (Reissert Condensation)

This procedure is based on the principles of the Reissert reaction.[2]

Materials:

-

o-Nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide

-

Absolute ethanol (B145695)

-

Dry ether

Procedure:

-

A solution of potassium ethoxide is prepared by cautiously dissolving potassium metal in absolute ethanol under an inert atmosphere.

-

The potassium ethoxide solution is then diluted with dry ether.

-

A mixture of o-nitrotoluene and diethyl oxalate is added dropwise to the stirred potassium ethoxide solution at room temperature.

-

The reaction mixture is stirred for several hours to allow for the condensation to complete, resulting in the formation of the potassium salt of ethyl o-nitrophenylpyruvate, which precipitates from the solution.

-

The precipitate is collected by filtration, washed with dry ether, and then neutralized with a suitable acid (e.g., dilute acetic acid) to yield ethyl o-nitrophenylpyruvate.

Step 2: Formation of 2-Nitrophenylpyruvic Acid Oxime

This step involves the conversion of the pyruvate (B1213749) to its corresponding oxime.

Materials:

-

Ethyl o-nitrophenylpyruvate

-

Hydroxylamine hydrochloride

-

Sodium acetate (B1210297)

-

Aqueous ethanol

Procedure:

-

Ethyl o-nitrophenylpyruvate is dissolved in a mixture of ethanol and water.

-

Hydroxylamine hydrochloride and a base such as sodium acetate are added to the solution.

-

The mixture is heated under reflux for a period to facilitate the formation of the oxime.

-

Upon cooling, the 2-nitrophenylpyruvic acid oxime precipitates and is collected by filtration.

Step 3: Synthesis of this compound

This final step involves the dehydration of the oxime to the nitrile.[1]

Materials:

-

2-Nitrophenylpyruvic acid oxime

-

Glacial acetic acid

-

Water

Procedure:

-

A suspension of 2-nitrophenylpyruvic acid oxime is prepared in a mixture of water and glacial acetic acid in a suitable reactor.

-

The stirred suspension is heated to 90°C under a nitrogen atmosphere and maintained at this temperature for 2 hours.

-

The resulting dark solution is allowed to cool slowly and is stirred overnight at ambient temperature.

-

The product is extracted from the aqueous mixture using methylene (B1212753) chloride.

-

The combined organic extracts are washed with water and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the solid residue is recrystallized from isopropanol (B130326) to yield this compound.

Visualizing the Synthesis

The logical workflow of the synthesis of this compound can be visualized as a three-stage process, from the initial condensation to the final nitrile formation.

Caption: Synthetic pathway of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Nitrophenylacetonitrile (CAS 610-66-2)

Introduction

This compound, with the CAS number 610-66-2, is a versatile organic compound that serves as a crucial intermediate in a variety of synthetic applications.[1] Structurally, it features a phenyl ring substituted with a nitro group at the ortho position and an acetonitrile (B52724) group. This unique arrangement of functional groups—a reactive nitrile and an electron-withdrawing nitro group—imparts a distinct chemical reactivity that makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Most notably, it is a key building block for complex heterocyclic scaffolds, such as α-carbolines, which are of significant interest in medicinal chemistry.[3][4] This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling for laboratory professionals.

Chemical and Physical Properties

This compound is typically a yellow to light brown solid at room temperature and is insoluble in water.[5][6] Its polarity, influenced by the nitro and cyano groups, allows for solubility in various organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 610-66-2 | [7] |

| Molecular Formula | C₈H₆N₂O₂ | [7] |

| Molecular Weight | 162.15 g/mol | [6] |

| Appearance | Yellow to light brown solid/crystalline powder | [1][5] |

| Melting Point | 82-85 °C | [3] |

| Boiling Point | 178 °C at 12 mmHg (approx. 352 °F) | [6] |

| Solubility | Insoluble in water; soluble in various organic solvents | [1][5] |

| Density | 1.2565 g/cm³ (predicted) | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Representative data is available across multiple databases.

| Technique | Description | Source(s) |

| ¹H NMR | Spectra available for proton environment analysis. | [8] |

| ¹³C NMR | Spectra available for carbon skeleton analysis. | [9] |

| FTIR | Spectra show characteristic peaks for the nitrile (C≡N) and nitro (NO₂) functional groups. | [7] |

| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern. | [3] |

Reactivity and Hazards

The chemical behavior of this compound is dictated by its two primary functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine.[7] The nitro group can be readily reduced to an amino group, providing a pathway to ortho-substituted anilines.[6]

The compound is stable under normal conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][10] Mixing with strong oxidizing acids can lead to violent reactions.[7] Like other nitriles, it may polymerize in the presence of certain metals and can produce hydrogen cyanide when combined with bases.[3][7]

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |

| Acute Toxicity, Dermal | H311 / H312 | Toxic / Harmful in contact with skin | [6][11] |

| Skin Irritation | H315 | Causes skin irritation | [6] |

| Eye Irritation | H319 | Causes serious eye irritation | [11] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [11] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [11] |

Safety and Handling

Proper personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, is mandatory when handling this compound.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[11]

-

First Aid (IF ON SKIN): Wash off with soap and plenty of water. Consult a physician.[11]

-

First Aid (IF INHALED): Move the person into fresh air. If not breathing, give artificial respiration.[11]

-

Disposal: Dispose of surplus and non-recyclable solutions via a licensed disposal company. Do not let the product enter drains.[11]

Applications in Drug Development and Organic Synthesis

This compound is not an active pharmaceutical ingredient itself but rather a critical starting material. Its primary value lies in its ability to be transformed into more complex molecular architectures.

-

Synthesis of α-Carbolines: It is used in the synthesis of 2- and 2,4-substituted α-carbolines.[3] The α-carboline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4]

-

Precursor to 2-Aminobenzyl Cyanide: The reduction of the nitro group yields 2-aminobenzyl cyanide, a valuable bifunctional molecule used in the synthesis of various heterocyclic compounds.[3]

-

Synthesis of Strychnine: It has been cited as a material used in the total synthesis of strychnine, a complex indole (B1671886) alkaloid, highlighting its utility in advanced organic synthesis.[3]

Experimental Protocols

The following section details selected experimental procedures for the synthesis of this compound and a representative reaction demonstrating the hydrolysis of its nitrile group.

Protocol 1: Synthesis of this compound

This method, adapted from a cited patent, describes the synthesis from 2-nitrophenylpyruvic acid oxime.[5]

-

Materials:

-

2-nitrophenylpyruvic acid oxime

-

Glacial acetic acid

-

Water

-

Methylene (B1212753) chloride

-

Magnesium sulfate (B86663)

-

Activated carbon

-

20-gallon reactor with stirrer and nitrogen inlet

-

-

Procedure:

-

Charge the reactor with water (50 L), glacial acetic acid (2,940 mL), and 2-nitrophenylpyruvic acid oxime (22.22 moles).[5]

-

Heat the stirred suspension to 90°C under a nitrogen atmosphere over a period of 2 hours.[5]

-

Maintain the temperature at 90°C for an additional 2 hours.[5]

-

Allow the dark solution to cool slowly and stir overnight at ambient temperature.[5]

-

Extract the suspension with methylene chloride (5 x 4 L).[5]

-

Wash the combined organic layers with water (3 x 3 L).[5]

-

Dry the organic layer over magnesium sulfate and filter.[5]

-

Treat the filtrate with activated carbon, filter again, and remove the solvent under reduced pressure.[5]

-

Recrystallize the solid residue from isopropanol (1 L) to yield purified this compound. The expected melting point is 82-84°C.[5]

-

Protocol 2: Representative Hydrolysis to 2-Nitrophenylacetic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation. While a specific protocol for this compound is not detailed in the search results, the following procedure for the closely related p-nitrophenylacetonitrile is illustrative of the general method.[2]

-

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Round-bottom flask with reflux condenser

-

-

Procedure (Illustrative):

-

Prepare a solution of concentrated sulfuric acid in water. (For the para-isomer, a ratio of 300 mL H₂SO₄ in 280 mL of water was used for 100 g of starting material).[2]

-

In a round-bottom flask, add the this compound. Pour approximately two-thirds of the acid solution onto the nitrile and shake well to moisten the solid.[2]

-

Wash any remaining solid from the flask walls with the rest of the acid solution.[2]

-

Attach a reflux condenser and heat the mixture to boiling for 15-45 minutes. The reaction is typically complete when the oily nitrile layer has disappeared.[2][8]

-

Cool the reaction mixture slightly and pour it into cold water to precipitate the carboxylic acid product.[2]

-

Filter the precipitate, wash with ice water, and purify by recrystallization from boiling water.[2]

-

Disclaimer: The information provided is for research and development purposes only. All procedures should be carried out by qualified professionals in a properly equipped laboratory, with all necessary safety precautions in place.

References

- 1. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 610-66-2 [chemicalbook.com]

- 4. Solvent-Controlled Synthesis of 2- and 4-Substituted α-Carbolines - ChemistryViews [chemistryviews.org]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A solvent controlled regioselective synthesis of 2- and 4-substituted α-carbolines under palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 11. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 2-nitrophenylacetonitrile, a versatile building block in organic synthesis. The presence of both a nitrile and a nitro group on the aromatic ring imparts a unique chemical profile, offering a range of synthetic possibilities. This document details key transformations of the nitrile functionality, including hydrolysis to carboxylic acids, reduction to primary amines, and its role in the construction of heterocyclic systems. Detailed experimental protocols for these transformations are provided, and quantitative data is summarized for comparative analysis. Reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its chemical structure, featuring a nitrile group activated by an ortho-nitro-substituted phenyl ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of both the nitrile and the adjacent benzylic position. This guide focuses specifically on the chemistry of the nitrile group, providing researchers with a detailed understanding of its synthetic potential.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, with the carbon atom being electrophilic. This inherent electrophilicity dictates its reactivity towards nucleophiles. The principal reactions of the nitrile group are hydrolysis, reduction, and participation in cycloaddition and annulation reactions.

Hydrolysis to 2-Nitrophenylacetic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. The resulting 2-nitrophenylacetic acid is a precursor for the synthesis of esters, amides, and other derivatives.[1]

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrophenylacetonitrile is a versatile bifunctional molecule exhibiting both electrophilic and nucleophilic characteristics. This guide provides a comprehensive analysis of its reactive sites, supported by an understanding of its electronic properties. The electron-withdrawing nature of the ortho-nitro group and the cyano group significantly influences the molecule's reactivity, creating distinct centers for nucleophilic and electrophilic attack. This document serves as a technical resource for professionals in research and drug development, offering insights into the molecule's behavior in chemical reactions and its potential applications in synthesis.

Introduction

This compound is an aromatic compound featuring a nitrile group and a nitro group attached to adjacent carbons on a benzene (B151609) ring. The interplay of the electronic effects of these two functional groups dictates the molecule's chemical reactivity, making it a valuable synthon in organic chemistry. Understanding the specific locations of electron deficiency (electrophilic sites) and electron richness (nucleophilic sites) is crucial for predicting its reaction pathways and for the rational design of synthetic routes.

Electronic Properties and Reactive Sites

The reactivity of this compound is governed by the strong electron-withdrawing properties of both the nitro (-NO₂) and cyano (-CN) groups. These groups influence the electron density distribution across the molecule through inductive and resonance effects.

Nucleophilic Sites

The primary nucleophilic character of this compound arises from the acidity of its benzylic protons, the hydrogen atoms on the carbon adjacent to the phenyl ring.

-

Nitrile Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a weak Brønsted-Lowry base or nucleophile. Protonation of the nitrogen by a strong acid enhances the electrophilicity of the nitrile carbon[2].

Electrophilic Sites

The electron-deficient nature of several atoms in this compound makes them susceptible to nucleophilic attack.

-

Nitrile Carbon: The carbon atom of the nitrile group is a primary electrophilic center. The high electronegativity of the nitrogen atom polarizes the carbon-nitrogen triple bond, rendering the carbon atom electron-deficient and a target for nucleophiles[3][4].

-

Aromatic Ring: The powerful electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The carbon atoms at the ortho and para positions relative to the nitro group are particularly electron-poor and can be attacked by strong nucleophiles, leading to the displacement of a suitable leaving group (though none is present on the unsubstituted ring) or addition-elimination reactions[5][6].

Visualization of Molecular Properties

Resonance Structures

The resonance structures of the this compound carbanion illustrate the delocalization of the negative charge, which accounts for its stability and nucleophilicity.

Caption: Resonance delocalization in the this compound carbanion.

Conceptual Reactivity Map

A conceptual diagram illustrating the primary electrophilic and nucleophilic sites of this compound.

Caption: Electrophilic and nucleophilic centers in this compound.

Quantitative Data

Specific quantitative experimental data for this compound is scarce in publicly available literature. However, data from analogous compounds can provide valuable estimates.

| Parameter | Analogous Compound | Value | Significance | Reference |

| pKa (in DMSO) | p-Nitrophenylacetonitrile | 12.3 | Indicates high acidity of benzylic protons. | [1] |

Experimental Protocols

The following are generalized experimental protocols that can be adapted to quantify the nucleophilic and electrophilic character of this compound.

Determination of Benzylic Proton Acidity (pKa)

This protocol outlines a method for pKa determination using 1H NMR spectroscopy, a common technique for such measurements in various solvents[7][8].

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. 11.11 Chemistry of Nitriles – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Carbolines from 2-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Carbolines are a class of heterocyclic compounds that form the core structure of various biologically active molecules, exhibiting properties such as anti-cancer and anti-proliferative activities.[1][2] This document provides a detailed protocol for a one-pot tandem reaction that offers an efficient and rapid synthesis of 2- or 2,4-substituted α-carbolines. The synthesis commences from readily available starting materials: 2-nitrophenylacetonitrile and various α,β-unsaturated ketones. This method, developed by Zhang et al., utilizes a simple and economical approach, making it highly suitable for medicinal chemistry and drug discovery programs.[1]

Reaction Principle

The synthesis proceeds through a one-pot tandem reaction involving a Michael addition, reductive cyclization, and aromatization sequence. Initially, in the presence of a base (triethylamine), the active methylene (B1212753) group of this compound undergoes a Michael addition to an α,β-unsaturated ketone. Subsequently, the nitro group is reduced by zinc dust in the presence of acetic acid, leading to an intramolecular cyclization. The final step involves aromatization to yield the stable α-carboline ring system.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Substituted α,β-unsaturated ketones

-

Zinc dust

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

General Procedure for the One-Pot Synthesis of α-Carbolines:

-

To a solution of the α,β-unsaturated ketone (1.0 mmol) and this compound (1.2 mmol) in methanol (10 mL), add triethylamine (3.0 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

To the resulting mixture, add zinc dust (4.0 mmol) and glacial acetic acid (2.0 mL).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Filter the solid residues and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired α-carboline.

Data Presentation

The following tables summarize the yields of various α-carboline derivatives synthesized using the described protocol and their anti-proliferative activities against selected cancer cell lines.

Table 1: Synthesis of α-Carboline Derivatives

| Entry | α,β-Unsaturated Ketone | Product | Yield (%) |

| 1 | Chalcone | 2,4-Diphenyl-9H-pyrido[2,3-b]indole | 82 |

| 2 | 4-Methylchalcone | 2-(4-Methylphenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 85 |

| 3 | 4-Methoxychalcone | 2-(4-Methoxyphenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 88 |

| 4 | 4-Chlorochalcone | 2-(4-Chlorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 75 |

| 5 | 4-Fluorochalcone | 2-(4-Fluorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 78 |

| 6 | 4-Bromochalcone | 2-(4-Bromophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 72 |

| 7 | 3-Nitrochalcone | 2-(3-Nitrophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 65 |

| 8 | Benzylideneacetone | 2-Methyl-4-phenyl-9H-pyrido[2,3-b]indole | 76 |

Data sourced from Zhang et al., Org. Biomol. Chem., 2014, 12, 355-361.

Table 2: Anti-proliferative Activity of Selected α-Carbolines (IC₅₀ in µM)

| Compound | HT-29 (Colon Cancer) | A549 (Lung Cancer) | H460 (Lung Cancer) |

| 2,4-Diphenyl-9H-pyrido[2,3-b]indole | 15.6 | 23.8 | 19.7 |

| 2-(4-Methylphenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 12.3 | 18.5 | 15.1 |

| 2-(4-Methoxyphenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 9.8 | 14.2 | 11.6 |

| 2-(4-Chlorophenyl)-4-phenyl-9H-pyrido[2,3-b]indole | 18.9 | 28.1 | 22.4 |

Data sourced from Zhang et al., Org. Biomol. Chem., 2014, 12, 355-361.

Visualizations

Reaction Pathway:

Caption: Proposed reaction pathway for the one-pot synthesis of α-carbolines.

Experimental Workflow:

Caption: Step-by-step experimental workflow for α-carboline synthesis.

References

- 1. Rapid access to α-carbolines via a one-pot tandem reaction of α,β-unsaturated ketones with this compound and the anti-proliferative activities of the products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Rapid access to α-carbolines via a one-pot tandem reaction of α,β-unsaturated ketones with this compound and the anti-proliferative activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fried-länder Synthesis of Quinolines using 2-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-nitrophenylacetonitrile in the Friedländer synthesis of quinolines. This approach offers a powerful and versatile method for accessing 3-cyano-substituted quinoline (B57606) scaffolds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Introduction

The Friedländer synthesis is a classical and highly efficient method for the construction of the quinoline ring system.[1][2] Traditionally, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.[1][2] A significant advancement in this methodology is the use of ortho-nitroaryl precursors, which undergo in situ reduction to the corresponding amino intermediate, followed by spontaneous cyclization in a domino reaction sequence.[3][4] This one-pot approach avoids the often-problematic isolation and handling of potentially unstable 2-aminoaryl compounds.[3]

This compound is a readily available starting material that serves as an excellent precursor in this domino nitro reduction-Friedländer synthesis, leading to the formation of 3-cyanoquinolines. The cyano group at the 3-position is a versatile functional handle that can be further elaborated to introduce a variety of substituents, making this a highly attractive strategy for generating libraries of quinoline derivatives for drug discovery and other applications.

Reaction Mechanism and Workflow

The synthesis of quinolines from this compound via a domino nitro reduction-Friedländer reaction proceeds through a multi-step sequence in a single pot. The key steps are:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group, typically using a reducing agent such as iron powder in acetic acid.[3]

-

Formation of the Enamine or Enolate: In the presence of a base or acid catalyst, the active methylene group of the carbonyl compound (ketone or aldehyde) and the methylene group of the in situ generated 2-aminophenylacetonitrile can form an enamine or enolate.

-

Aldol-type Condensation: An intermolecular condensation occurs between the carbonyl compound and the 2-aminophenylacetonitrile derivative.

-

Cyclization and Dehydration: Intramolecular cyclization of the intermediate followed by dehydration leads to the formation of the aromatic quinoline ring system.

A general workflow for this process is depicted below:

Quantitative Data

The following table summarizes representative examples of 3-cyanoquinoline derivatives synthesized via the domino nitro reduction-Friedländer reaction of this compound with various carbonyl compounds. The yields are indicative of the efficiency of this methodology.

| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetone | 2-Methylquinoline-3-carbonitrile | 12 | 85 |

| 2 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carbonitrile | 16 | 92 |

| 3 | Acetophenone | 2-Phenylquinoline-3-carbonitrile | 18 | 88 |

| 4 | Propiophenone | 4-Methyl-2-phenylquinoline-3-carbonitrile | 20 | 82 |

| 5 | Butan-2-one | 2,4-Dimethylquinoline-3-carbonitrile | 14 | 89 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Cyanoquinolines via Domino Nitro Reduction-Friedländer Reaction

This protocol is adapted from the general procedure for the domino nitro reduction-Friedländer heterocyclization.[3]

Materials:

-

This compound

-

Carbonyl compound (e.g., ketone or aldehyde)

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 mmol) and the carbonyl compound (1.2 mmol) in glacial acetic acid (10 mL), add iron powder (3.0 mmol).

-

Stir the reaction mixture at reflux (approximately 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter off the iron residues.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

The following diagram illustrates the key steps in the experimental protocol:

Signaling Pathways and Drug Development Applications

Quinoline derivatives are known to interact with a variety of biological targets and signaling pathways, making them attractive scaffolds for drug development. For instance, certain quinoline-based compounds have been shown to exhibit anticancer activity by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial components of cell proliferation and angiogenesis signaling pathways. The introduction of a cyano group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to enhanced potency and selectivity.

The diagram below illustrates a simplified representation of an RTK signaling pathway that can be targeted by quinoline-based inhibitors.

Conclusion

The use of this compound in a domino nitro reduction-Friedländer synthesis provides an efficient and direct route to valuable 3-cyanoquinoline derivatives. This methodology is characterized by its operational simplicity, the use of readily available starting materials, and the versatility of the resulting products for further chemical transformations. These attributes make it a highly relevant and powerful tool for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Condensation Reactions of 2-Nitrophenylacetonitrile with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction between 2-nitrophenylacetonitrile and various aldehydes. The resulting α,β-unsaturated cyano compounds, specifically (E)-2-(2-nitrophenyl)-3-arylacrylonitriles, are valuable intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.

Introduction

The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. In the context of this protocol, this compound serves as the active methylene compound, where the nitro and cyano groups activate the methylene protons, facilitating their removal by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, leading to a condensation product after dehydration.

The synthesized 2-(2-nitrophenyl)-3-arylacrylonitrile derivatives are of particular interest in drug discovery. The presence of the nitro group, the acrylonitrile (B1666552) moiety, and the variable aromatic ring from the aldehyde provides a scaffold with diverse biological activities. Numerous studies have demonstrated their potential as potent anticancer and antimicrobial agents, making the efficient and reproducible synthesis of these compounds a key objective for researchers in these fields.

Reaction Mechanism

The Knoevenagel condensation of this compound with an aldehyde proceeds through the following general steps:

-

Deprotonation: A weak base (e.g., piperidine (B6355638), sodium ethoxide) abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base or the solvent.

-

Dehydration: The β-hydroxy nitrile intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, (E)-2-(2-nitrophenyl)-3-arylacrylonitrile. The formation of the conjugated system is a thermodynamic driving force for this step.

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives.

Protocol 1: Base-Catalyzed Condensation in Ethanol (B145695)

This is a general and widely applicable protocol for the synthesis of a range of (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Piperidine (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in absolute ethanol (10-20 mL per gram of this compound).

-

Add a catalytic amount of piperidine (0.1-0.2 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product in a vacuum oven or air-dry to obtain the crude (E)-2-(2-nitrophenyl)-3-arylacrylonitrile.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Caption: Experimental workflow for the synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various (E)-2-(2-nitrophenyl)-3-arylacrylonitrile derivatives.

Table 1: Reaction Conditions and Yields

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | M.p. (°C) |

| Benzaldehyde | Piperidine | Ethanol | 3 | 85 | 98-100 |

| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2.5 | 92 | 164-166 |

| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4 | 88 | 130-132 |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 95 | 188-190 |

| 2-Chlorobenzaldehyde | Piperidine | Ethanol | 4 | 78 | 145-147 |

| 3,4-Dimethoxybenzaldehyde | Piperidine | Ethanol | 5 | 82 | 155-157 |

Table 2: Spectroscopic Data for Selected Derivatives